molecular formula C21H23ClN2O2 B14350387 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one CAS No. 90316-47-5

1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one

Cat. No.: B14350387
CAS No.: 90316-47-5
M. Wt: 370.9 g/mol
InChI Key: CALSSUKNEWDEOP-UHFFFAOYSA-N
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Description

1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a 4-methoxyphenyl group. It is of interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

The synthesis of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources. The 2-chlorophenyl group is then introduced through a nucleophilic substitution reaction.

    Coupling with 4-Methoxyphenyl Group: The intermediate is then coupled with a 4-methoxyphenyl group through a condensation reaction, often using a suitable catalyst and solvent.

    Formation of the But-2-en-1-one Moiety:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the but-2-en-1-one moiety, resulting in the formation of simpler fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, acid or base catalysts), and controlled temperatures.

Scientific Research Applications

1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders, such as anxiety and depression.

    Biological Studies: It is used in biological assays to investigate its effects on various biological pathways and receptors, including serotonin and dopamine receptors.

    Chemical Biology: The compound serves as a tool in chemical biology to study the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound is known to bind to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities. The exact pathways and molecular targets involved may vary depending on the specific biological context and experimental conditions.

Comparison with Similar Compounds

1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one can be compared with other piperazine derivatives, such as:

    Cetirizine: A well-known antihistamine that also contains a piperazine ring but differs in its substitution pattern and pharmacological activity.

    Fluoxetine: An antidepressant that, while not a piperazine derivative, shares some structural similarities and targets similar neurotransmitter systems.

    Buspirone: An anxiolytic agent that contains a piperazine ring and acts on serotonin receptors, similar to this compound.

The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile, which may offer distinct therapeutic advantages or applications in research.

Properties

CAS No.

90316-47-5

Molecular Formula

C21H23ClN2O2

Molecular Weight

370.9 g/mol

IUPAC Name

1-[4-(2-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one

InChI

InChI=1S/C21H23ClN2O2/c1-16(17-7-9-18(26-2)10-8-17)15-21(25)24-13-11-23(12-14-24)20-6-4-3-5-19(20)22/h3-10,15H,11-14H2,1-2H3

InChI Key

CALSSUKNEWDEOP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)N1CCN(CC1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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